6-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
CAS No.: 1784147-12-1
Cat. No.: VC11500540
Molecular Formula: C9H9BrO2S
Molecular Weight: 261.14 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1784147-12-1 |
|---|---|
| Molecular Formula | C9H9BrO2S |
| Molecular Weight | 261.14 g/mol |
| IUPAC Name | 6-bromo-3,4-dihydro-2H-thiochromene 1,1-dioxide |
| Standard InChI | InChI=1S/C9H9BrO2S/c10-8-3-4-9-7(6-8)2-1-5-13(9,11)12/h3-4,6H,1-2,5H2 |
| Standard InChI Key | LBRZWEGVJJRAAO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=CC(=C2)Br)S(=O)(=O)C1 |
Introduction
6-Bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a complex organic compound with a molecular formula of C₉H₉BrO₂S. It is a derivative of benzothiopyran, which is a sulfur-containing heterocyclic compound. This compound is of interest in various fields of chemistry due to its unique structure and potential applications.
Structural Information
-
Molecular Formula: C₉H₉BrO₂S
-
SMILES: C1CC2=C(C=CC(=C2)Br)S(=O)(=O)C1
-
InChI: InChI=1S/C9H9BrO2S/c10-8-3-4-9-7(6-8)2-1-5-13(9,11)12/h3-4,6H,1-2,5H2
-
InChIKey: LBRZWEGVJJRAAO-UHFFFAOYSA-N
Applications and Research Findings
Despite the lack of extensive literature on this specific compound, its structural analogs have been explored in various chemical and pharmaceutical applications. The presence of a bromine atom makes it a potential candidate for further chemical modifications, such as cross-coupling reactions.
Safety and Handling
Given the compound's chemical structure, it is likely to be hazardous if not handled properly. General precautions for handling organic compounds, especially those containing halogens, include wearing protective gear and working in a well-ventilated area.
Data Table: Predicted Collision Cross Sections
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 260.95793 | 132.7 |
| [M+Na]+ | 282.93987 | 136.6 |
| [M+NH4]+ | 277.98447 | 140.1 |
| [M+K]+ | 298.91381 | 133.4 |
| [M-H]- | 258.94337 | 134.0 |
| [M+Na-2H]- | 280.92532 | 137.9 |
| [M]+ | 259.95010 | 133.1 |
| [M]- | 259.95120 | 133.1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume